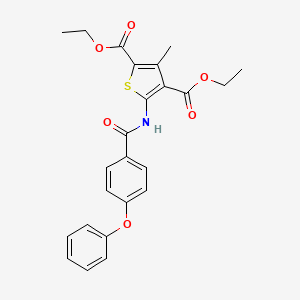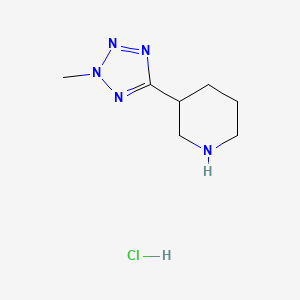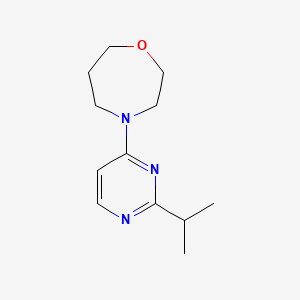
2-(2,2,6,6-Tetramethylmorpholino)ethanol
Overview
Description
Scientific Research Applications
Catalysis
- Ethanol Dehydration: In a study on the catalytic activity of commercial aluminas for ethanol dehydration, it was found that ethanol can be converted with high selectivity to ethylene at specific temperatures over certain alumina catalysts. This process is crucial in the production of ethylene, a valuable chemical feedstock (Phung et al., 2014).
Photocatalysis
- TiO2 Nanoparticles Synthesis: Research demonstrates a method for synthesizing TiO2 nanoparticles in an aqueous-ethanol system. These nanoparticles have tunable phase composition and exhibit enhanced photocatalytic activity, which is significant in fields like environmental remediation and solar energy conversion (Boppella et al., 2012).
Oxidation Processes
- Selective Oxidation of Alcohols: A study highlighted the efficient and selective oxidation of primary alcohols to aldehydes using N-Chlorosuccinimide mediated by oxoammonium salts. This process is crucial in organic synthesis, as it provides a method for converting alcohols to aldehydes with high selectivity and without overoxidation (Einhorn et al., 1996).
Environmental Applications
- Fuel and Emission Studies: Research on ethanol-diesel fuel blends demonstrated the effects of such blends on the performance and exhaust emissions of heavy-duty diesel engines. These studies are significant for understanding how ethanol can be used to improve engine efficiency and reduce harmful emissions (Rakopoulos et al., 2008).
properties
IUPAC Name |
2-(2,2,6,6-tetramethylmorpholin-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-9(2)7-11(5-6-12)8-10(3,4)13-9/h12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSMGOXFJZEISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)(C)C)CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,6,6-Tetramethylmorpholino)ethanol | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(Propan-2-yl)phenyl]sulfanyl}acetic acid](/img/structure/B2751621.png)


![3-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2751624.png)
![7-Chloro-1-(4-ethoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2751628.png)

![rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide, cis](/img/structure/B2751630.png)
![(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanamine;hydrochloride](/img/structure/B2751631.png)
![6-(3-ethoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2751632.png)


![8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2751640.png)
![1'-(4-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2751642.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2751644.png)